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Compound of Interest

Compound Name: 2-Methoxyethyl laurate

Cat. No.: B15347580

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a
detailed synthetic protocol for 2-methoxyethyl laurate. Due to the limited availability of public
experimental data for this specific compound, this document presents predicted spectroscopic
data based on the analysis of analogous structures. The information herein is intended to serve
as a valuable resource for researchers in chemistry and drug development, offering a
foundational understanding of the characterization and synthesis of 2-methoxyethyl laurate.

Chemical Identity and Physical Properties

2-Methoxyethyl laurate, also known as 2-methoxyethyl dodecanoate, is the ester formed from
lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized below.
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Property Value Source
Molecular Formula C15H3003 PubChem[1]
Molecular Weight 258.40 g/mol PubChem[1]
IUPAC Name 2-methoxyethyl dodecanoate PubChem[1]
CAS Number 6309-52-0 PubChem[1]
Boiling Point (estimated) 333.10 °C @ 760.00 mm Hg FlavScents[2]
LogP (o/w, estimated) 5.230 FlavScents|[2]
Solubility in Water (estimated) 1.119 mg/L @ 25 °C FlavScents|[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-methoxyethyl laurate.

These predictions are derived from the known spectral characteristics of the laurate and 2-

methoxyethyl moieties and by comparison with similar ester compounds.

'H NMR Spectroscopy (Predicted)

e Solvent: CDCls

» Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~4.25 t 2H
C(=0)OCH2CH20CHs
~3.65 t 2H
C(=0)OCH2CH20CHs
~3.40 S 3H -OCHs
~2.30 t 2H CH2C(=0)0-
~1.65 quint 2H CH2CH2C(=0)0-
~1.25 m 16H -(CH2)s-
~0.88 t 3H CH3(CHz)o-

13C NMR Spectroscopy (Predicted)

e Solvent: CDCIs

o Reference: CDCls at 77.16 ppm
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Chemical Shift (ppm) Assignment
~174.0 C=0

~70.5 -OCH2CH:20-
~64.0 -C(=0)OCHa-
~59.0 -OCHs

~34.5 CH2C(=0)0-
~32.0 -CH2CH2CHs
~29.0-29.5 (multiple peaks) -(CH2)7-
~25.0 -CH2CH2C(=0)O0-
~22.7 -CH2CHs
~14.1 CHs-

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkane)
~1740 Strong C=0 stretching (ester)
~1465 Medium C-H bending (alkane)
~1170 Strong C-O stretching (ester)
~1120 Strong C-O-C stretching (ether)

Mass Spectrometry (Predicted)

« lonization Mode: Electron lonization (EI)
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miz Interpretation

258 [M]* (Molecular lon)

227 [M - OCHs]*

185 [CH3(CH2)10CO]* (Lauryl cation)
75 [CH20CH2CH20H]*

59 [CH20CHs]*

45 [CH20H]*

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic
characterization of 2-methoxyethyl laurate.

Synthesis of 2-Methoxyethyl Laurate via Fischer
Esterification

Objective: To synthesize 2-methoxyethyl laurate from lauric acid and 2-methoxyethanol using
an acid catalyst.

Materials:

Lauric acid (dodecanoic acid)

o 2-Methoxyethanol

 Sulfuric acid (concentrated) or p-toluenesulfonic acid
e Toluene

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate or sodium sulfate

o Dean-Stark apparatus
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o Reflux condenser
e Separatory funnel
» Rotary evaporator
Procedure:

 In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
combine lauric acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric
acid or p-toluenesulfonic acid (0.05 eq).

e Add toluene to the flask to facilitate azeotropic removal of water.
» Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

¢ Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the
cessation of water collection.

e Once the reaction is complete, cool the mixture to room temperature.

o Transfer the reaction mixture to a separatory funnel and wash with saturated sodium
bicarbonate solution to neutralize the acid catalyst.

o Wash with brine and then dry the organic layer over anhydrous magnesium sulfate or sodium
sulfate.

« Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the
toluene.

 Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-
methoxyethyl laurate.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A 300 MHz or higher field NMR spectrometer.
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o Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-methoxyethyl
laurate in about 0.7 mL of deuterated chloroform (CDClIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may
be necessary due to the lower natural abundance and longer relaxation times of *3C nuclei.

3.2.2. Infrared (IR) Spectroscopy
 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal.

e Acquisition: Record the spectrum over the range of 4000-400 cm~*. Perform a background
scan prior to the sample scan.

3.2.3. Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)
for sample introduction and separation.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as dichloromethane or ethyl acetate.

e Acquisition:
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o GC-MS: Inject the sample solution into the GC. The sample will be vaporized and
separated on the GC column before entering the mass spectrometer.

o Direct Infusion: Introduce the sample directly into the ion source via a syringe pump.

» lonization: Use electron ionization (El) at 70 eV to generate fragment ions.

e Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 2-methoxyethyl laurate.
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Caption: Synthesis and spectroscopic analysis workflow for 2-methoxyethyl laurate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Methoxyethyl
Laurate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15347580#spectroscopic-data-for-2-methoxyethyl-
laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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